

A-552 pharmacokinetics and pharmacodynamics

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Compound of Interest

Compound Name: A-552

Cat. No.: B1192052

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An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of BAY 60-5521 (A-552)

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial query for "**A-552**" was ambiguous. The following technical guide is based on the compound BAY 60-5521, a potent inhibitor of the Cholesteryl Ester Transfer Protein (CETP), which is the most plausible scientific interpretation of the query based on available data.

Executive Summary

BAY 60-5521 is a novel tetrahydroquinoline derivative that potently inhibits Cholesteryl Ester Transfer Protein (CETP). By blocking CETP, BAY 60-5521 effectively raises High-Density Lipoprotein Cholesterol (HDL-C) levels, a mechanism with therapeutic potential for the treatment of dyslipidemia. This document provides a comprehensive overview of the preclinical and clinical pharmacokinetics (PK) and pharmacodynamics (PD) of BAY 60-5521, details of key experimental protocols, and a visualization of its mechanism of action within the reverse cholesterol transport pathway.

Pharmacodynamics

The primary pharmacodynamic effect of BAY 60-5521 is the potent and dose-dependent inhibition of CETP. This inhibition leads to a significant increase in HDL-C levels.

Mechanism of Action

CETP is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (VLDL and LDL) in exchange for triglycerides. This process contributes to lower levels of HDL-C and higher levels of pro-atherogenic LDL-C. BAY 60-5521 inhibits CETP, thereby disrupting this exchange and leading to an accumulation of HDL-C in the plasma.^[1]

In Vitro Potency

The inhibitory activity of BAY 60-5521 on CETP has been demonstrated in various in vitro systems.

Assay Type	Species/Matrix	IC ₅₀
Fluorescence Assay (artificial liposomes)	-	25 nM
Scintillation Proximity Assay (SPA)	-	7 nM
CETP Inhibition Assay	Human Plasma	50 nM
CETP Inhibition Assay	CETP Transgenic Mouse Plasma	25 nM

Source:^[1]

In Vivo and Clinical Pharmacodynamics

In vivo studies in CETP transgenic mice and a first-in-man clinical trial in healthy male subjects have confirmed the pharmacodynamic effects of BAY 60-5521.

CETP Transgenic Mice:

- A single oral dose of 2 mg/kg resulted in significant CETP inhibition at 16 and 24 hours post-administration.^[1]
- This dose also led to a statistically significant increase in HDL-C by 53.7% ± 7.4% compared to baseline.^[1]

Clinical Study in Healthy Male Subjects:

- A clear dose-dependent inhibition of CETP was observed starting at a 5 mg single oral dose. [\[2\]](#)
- At 25 mg, CETP inhibition of over 50% was maintained for 18 hours.[\[2\]](#)
- At 50 mg, over 50% CETP inhibition lasted for more than 50 hours.[\[2\]](#)
- A nearly dose-proportional increase in mean HDL-C values was observed 24 hours after administration.[\[2\]](#)
- A 50 mg dose resulted in a significant HDL-C increase of approximately 30% relative to baseline.[\[2\]](#)

Pharmacokinetics

BAY 60-5521 exhibits a pharmacokinetic profile characterized by slow absorption and a long terminal half-life.

Preclinical Pharmacokinetics

Pharmacokinetic parameters of BAY 60-5521 have been characterized in several preclinical species following oral administration.

Parameter	Mouse	Rat	Dog
Blood Clearance	Low	Low	Low
Volume of Distribution (Vss)	Moderate	Moderate	Moderate
Absolute Bioavailability	-	44%	74%
Source: [1]			

Clinical Pharmacokinetics

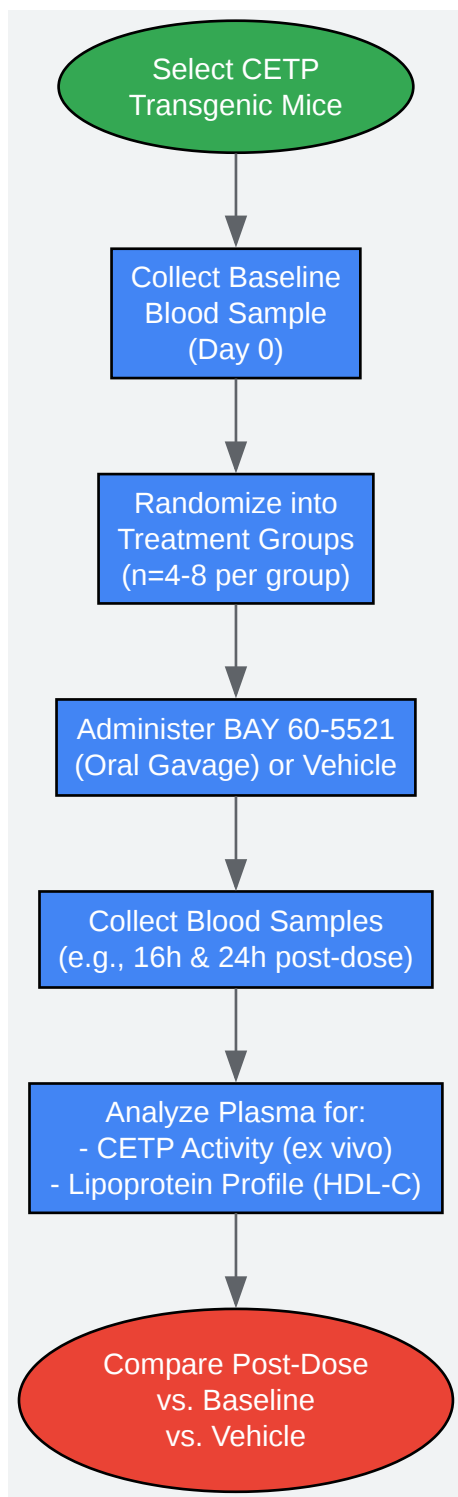
The first-in-man study provided key pharmacokinetic parameters for BAY 60-5521 in healthy male subjects.

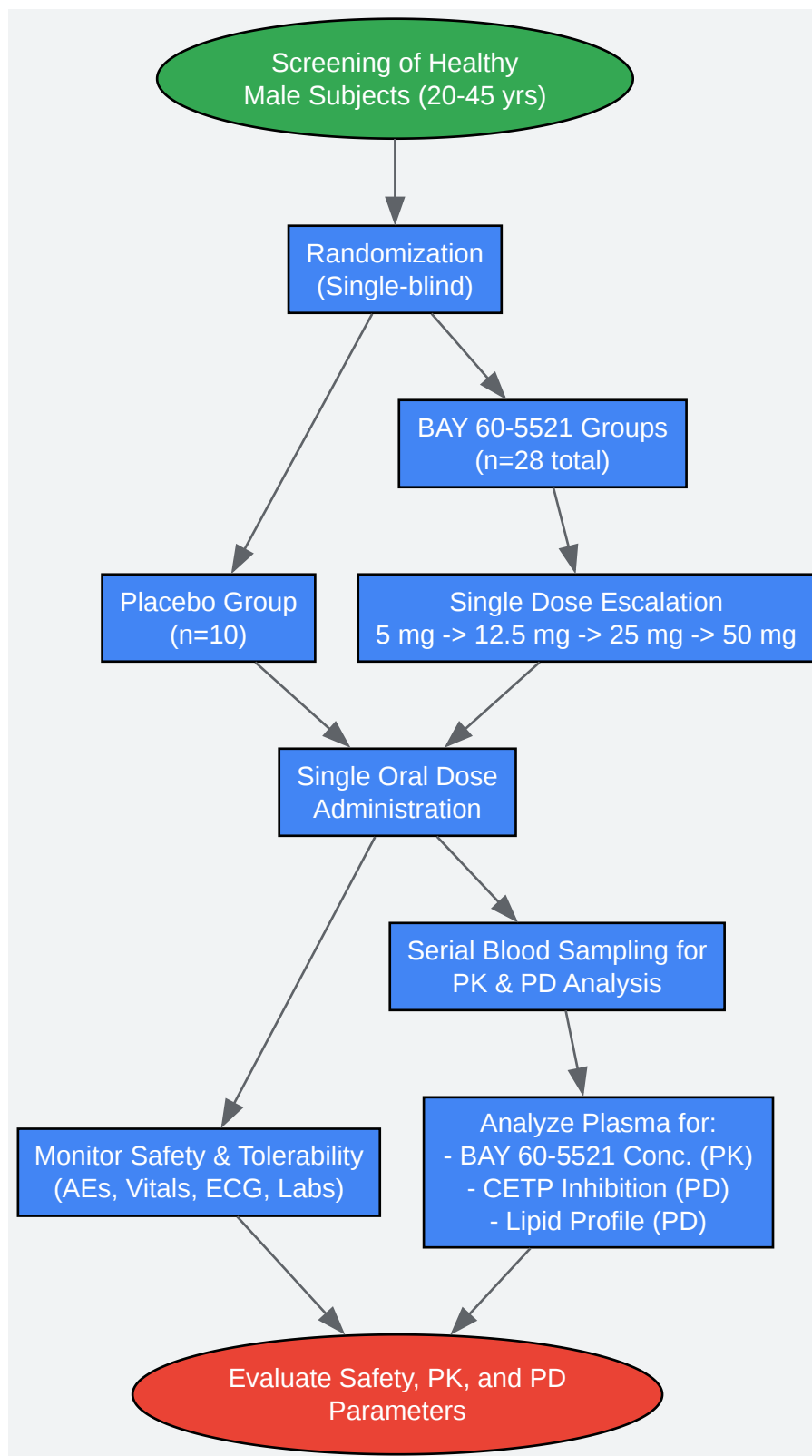
Parameter	Value (across doses of 5-50 mg)
Time to Maximum Concentration (Tmax)	4 to 6 hours
Absorption	Slow
Disposition	Multi-exponential
Mean Terminal Half-life ($t_{1/2}$)	76 to 144 hours
Source: [2]	

Signaling Pathways and Experimental Workflows

Reverse Cholesterol Transport Pathway

BAY 60-5521 acts on the reverse cholesterol transport pathway. The following diagram illustrates the central role of CETP in this process and the point of intervention for BAY 60-5521.





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References

- 1. Prediction of a potentially effective dose in humans for BAY 60–5521, a potent inhibitor of cholesteryl ester transfer protein (CETP) by allometric species scaling and combined pharmacodynamic and physiologically-based pharmacokinetic modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single dose pharmacokinetics, pharmacodynamics, tolerability and safety of BAY 60-5521, a potent inhibitor of cholesteryl ester transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]
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